Cyclopentanone, 2-(4-benzyloxy-3-methoxybenzylidene)-
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Overview
Description
2-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-CYCLOPENTANONE is an organic compound that belongs to the class of cyclopentanones. These compounds are characterized by a cyclopentanone ring structure with various substituents. The specific structure of this compound includes a benzyl ether and a methoxy group attached to a phenyl ring, which is further connected to a cyclopentanone moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-CYCLOPENTANONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-3-methoxybenzaldehyde and cyclopentanone.
Condensation Reaction: The key step involves a condensation reaction between 4-benzyloxy-3-methoxybenzaldehyde and cyclopentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product through the formation of a methylene bridge.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and distillation.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-CYCLOPENTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The benzyl ether and methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted benzyl ethers or methoxy derivatives.
Scientific Research Applications
2-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-CYCLOPENTANONE has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-CYCLOPENTANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways: Modulating signaling pathways involved in cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Cyclopentanone: The core structure of the target compound.
Benzyl ethers: Compounds with similar benzyl ether functional groups.
Uniqueness
2-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-CYCLOPENTANONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H20O3 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C20H20O3/c1-22-20-13-16(12-17-8-5-9-18(17)21)10-11-19(20)23-14-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3/b17-12+ |
InChI Key |
YOHVFRLMBINCDF-SFQUDFHCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\CCCC2=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCCC2=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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